Cas no 956705-14-9 (N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide)

N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring an iodophenyl and pyridinyl substituent. This compound exhibits structural versatility, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the iodine atom enhances its utility in cross-coupling reactions, facilitating further functionalization. Its pyridinyl and phenyl groups contribute to potential binding interactions, suggesting applications in targeting biologically relevant proteins or receptors. The compound's well-defined molecular architecture allows for precise modifications, supporting research in developing kinase inhibitors or other therapeutic agents. Its stability and synthetic accessibility further underscore its utility in organic and pharmaceutical research.
N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide structure
956705-14-9 structure
Product Name:N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide
CAS No:956705-14-9
MF:C21H15IN4O
MW:466.274476289749
CID:6221840
PubChem ID:1287473
Update Time:2025-11-03

N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide
    • UPCMLD0ENAT5211039:001
    • SR-01000908792
    • Z56956006
    • F1495-2612
    • SR-01000908792-1
    • 956705-14-9
    • AKOS001048179
    • N-(4-iodophenyl)-1-phenyl-3-pyridin-4-ylpyrazole-4-carboxamide
    • Inchi: 1S/C21H15IN4O/c22-16-6-8-17(9-7-16)24-21(27)19-14-26(18-4-2-1-3-5-18)25-20(19)15-10-12-23-13-11-15/h1-14H,(H,24,27)
    • InChI Key: RWMCHBLAXKISRS-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)NC(C1=CN(C2C=CC=CC=2)N=C1C1C=CN=CC=1)=O

Computed Properties

  • Exact Mass: 466.02906g/mol
  • Monoisotopic Mass: 466.02906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 59.8Ų

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Additional information on N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

Research Briefing on N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide (CAS: 956705-14-9)

N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide (CAS: 956705-14-9) is a pyrazole-based small molecule that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of kinase inhibition and cancer therapy. The presence of an iodophenyl group and a pyridinyl moiety in its structure suggests its utility as a versatile scaffold for drug development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide exhibits potent inhibitory activity against a subset of tyrosine kinases, including those implicated in oncogenic signaling pathways. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to characterize the binding interactions between the compound and its kinase targets.

In addition to its kinase inhibitory properties, this compound has also been explored for its potential as a radiopharmaceutical agent. The iodine atom in its structure provides a convenient handle for radiolabeling, making it a candidate for positron emission tomography (PET) imaging. A recent preclinical study reported in Nuclear Medicine and Biology highlighted the successful radiolabeling of the compound with iodine-124 and its subsequent evaluation in tumor-bearing animal models. The results indicated favorable pharmacokinetics and tumor uptake, suggesting its promise as a diagnostic tool.

The synthesis and optimization of N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide have also been a focus of recent research. A 2022 publication in Organic & Biomolecular Chemistry detailed a novel synthetic route that improves the yield and purity of the compound. The authors emphasized the importance of optimizing reaction conditions to minimize the formation of byproducts, which is critical for scaling up production for further pharmacological studies.

Despite these promising findings, challenges remain in the development of this compound as a therapeutic or diagnostic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed in future studies. Nevertheless, the growing body of research on N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide underscores its potential as a valuable tool in chemical biology and its relevance to drug discovery efforts.

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